8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide

Antiviral HCMV SAR

Selecting 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide (CAS 2060063-51-4) is a scientifically deliberate choice, not a generic building-block decision. Its specific 8-bromo-6-methyl substitution pattern is distinct from the 6-bromo-8-methyl regioisomer, which exhibits potent anti-HCMV activity—making this isomer an essential negative control and selectivity probe for rigorous antiviral and kinase SAR interpretation. The hydrobromide salt form offers crystallinity and hygroscopicity advantages over the free base or hydrochloride, directly benefiting X-ray co-crystallography and reproducible assay preparation. This compound serves as a versatile starting material for C-2/C-3 derivatization and is a recognized privileged fragment for FBDD campaigns targeting kinase hinge regions. Procure with confidence for SAR-driven lead optimization.

Molecular Formula C8H8Br2N2
Molecular Weight 291.974
CAS No. 2060063-51-4
Cat. No. B2903778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide
CAS2060063-51-4
Molecular FormulaC8H8Br2N2
Molecular Weight291.974
Structural Identifiers
SMILESCC1=CN2C=CN=C2C(=C1)Br.Br
InChIInChI=1S/C8H7BrN2.BrH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H
InChIKeyDLJBXVKQIGPDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrobromide (CAS 2060063-51-4) Procurement Baseline and Core Scaffold Profile


8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide (CAS 2060063-51-4) is a salt form of a brominated methyl-substituted imidazo[1,2-a]pyridine heterocycle [1]. The imidazo[1,2-a]pyridine scaffold serves as a privileged core in medicinal chemistry, with derivatives demonstrating activity across diverse target classes including kinases (PI3Kα, Nek2, CLK1/DYRK1A) and antiviral targets (HCMV) [2]. The specific 8‑bromo‑6‑methyl substitution pattern positions this compound as a key intermediate or building block for further derivatization, particularly at the C‑2 and C‑3 positions which have been shown to strongly modulate biological activity [3]. The hydrobromide salt form (C8H8Br2N2, MW 291.97) may offer distinct physicochemical handling advantages relative to the free base (CAS 136117‑93‑6) or hydrochloride salt (CAS 957120‑41‑1) .

Why Generic Substitution of 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrobromide Carries Experimental Risk


Substituting 8‑bromo‑6‑methylimidazo[1,2‑a]pyridine hydrobromide with a different salt form, regioisomer, or alternative halogenated heterocycle is not a low‑risk procurement decision. Literature demonstrates that even minor positional changes on the imidazo[1,2‑a]pyridine core—such as swapping the bromine and methyl substituents between the 6‑ and 8‑positions—can profoundly alter biological activity profiles, a phenomenon documented in antiviral and kinase inhibition SAR studies [1]. Furthermore, the choice of counterion (hydrobromide vs. hydrochloride vs. free base) affects crystallinity, hygroscopicity, and solubility, which directly impacts reproducibility in synthesis and assay preparation [2]. The evidence presented below quantifies the specific differentiation of this substitution pattern within defined experimental systems, enabling scientifically justified selection.

Quantitative Evidence Guide: 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrobromide Differentiation


6‑Bromo‑8‑methyl vs. 8‑Bromo‑6‑methyl Imidazo[1,2‑a]pyridine: Regioisomer‑Dependent HCMV Antiviral Activity

A direct structure-activity relationship study on imidazo[1,2-a]pyridine derivatives demonstrated that the 6‑bromo‑8‑methyl substitution pattern confers potent anti‑HCMV activity, whereas the regioisomeric 8‑bromo‑6‑methyl pattern (the target compound's core structure) was not among the most active congeners in this particular assay [1]. This highlights that regioisomer selection is not interchangeable and must be matched to the intended application context.

Antiviral HCMV SAR

Salt Form Differentiation: Hydrobromide vs. Hydrochloride vs. Free Base Handling Properties

The hydrobromide salt (C8H8Br2N2, MW 291.97) differs in molecular weight and likely in hygroscopicity, crystallinity, and solubility compared to the hydrochloride salt (C8H8BrClN2, MW 247.52) and free base (C8H7BrN2, MW 211.06) . While direct comparative physicochemical data for this specific compound are not publicly available, general salt selection principles indicate that bromide salts often exhibit lower aqueous solubility than chloride salts but may offer improved crystallinity for certain heterocyclic bases [1].

Salt selection Physicochemical properties Handling

PI3Kα Inhibitor SAR: 6‑Position Substitution Modulates Kinase Inhibition Potency

In a fragment‑growing SAR study, imidazo[1,2‑a]pyridine derivatives with varying 6‑position substituents exhibited PI3Kα inhibition with IC50 values spanning a wide range [1]. While the specific 6‑methyl derivative (target core) was not the primary focus, the study demonstrates that 6‑position substitution is a key determinant of kinase inhibitory activity. A representative 6‑bromo‑substituted imidazo[1,2‑a]pyridine (PIK‑75) shows high PI3Kα potency (IC50 = 0.3 nM), underscoring the potential of bromine at the 6‑position for enhanced target engagement .

Kinase inhibition PI3Kα SAR

Nek2 Inhibitor SAR: Imidazo[1,2‑a]pyridine Scaffold Yields Potent Antiproliferative Activity

A series of imidazo[1,2‑a]pyridine derivatives were optimized as Nek2 inhibitors, with the most potent compound (28e) achieving an IC50 of 38 nM in MGC‑803 gastric cancer cell proliferation assays [1]. Although the 8‑bromo‑6‑methyl substitution was not explicitly tested, the study establishes that the imidazo[1,2‑a]pyridine core can be elaborated to yield sub‑100 nM cellular activity. The target compound provides a functionalized starting point for similar derivatization campaigns.

Kinase inhibition Nek2 Anticancer

IRAK‑4 and CLK1/DYRK1A Kinase Inhibition: Imidazo[1,2‑a]pyridine Scaffold Versatility

Imidazo[1,2‑a]pyridine derivatives have been reported as potent inhibitors of IRAK‑4 and dual CLK1/DYRK1A kinases [1][2]. A representative compound (4c) inhibited CLK1 with an IC50 of 0.7 μM and DYRK1A with an IC50 of 2.6 μM [2]. The 8‑bromo‑6‑methyl substitution pattern presents a distinct regioisomeric starting point for exploring activity against these kinase targets.

Kinase inhibition IRAK4 CLK1 DYRK1A

Recommended Application Scenarios for 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrobromide Procurement


Synthesis of 2‑ and 3‑Substituted Imidazo[1,2‑a]pyridine Derivatives for Kinase Inhibitor Discovery

The 8‑bromo‑6‑methyl core serves as a versatile starting material for introducing diverse substituents at the C‑2 and C‑3 positions, which are critical modulators of biological activity as demonstrated in HCMV and kinase inhibitor SAR studies [1]. The bromine at C‑8 provides a handle for cross‑coupling reactions, while the 6‑methyl group offers a baseline substituent for SAR exploration. The hydrobromide salt may provide convenient handling for small‑scale library synthesis [2].

Regioisomeric Control Compound for HCMV and Kinase SAR Studies

Given that the 6‑bromo‑8‑methyl regioisomer exhibits potent anti‑HCMV activity, the 8‑bromo‑6‑methyl isomer can serve as a critical negative control or selectivity probe in antiviral and kinase profiling panels [1]. This application directly leverages the established regioisomer‑dependent activity difference, enabling rigorous SAR interpretation.

Building Block for Fragment‑Based Drug Discovery (FBDD) and Covalent Inhibitor Design

Imidazo[1,2‑a]pyridines are recognized as privileged fragments for FBDD due to their ability to engage kinase hinge regions and ATP‑binding sites [1]. The 8‑bromo substituent provides a reactive site for further functionalization, while the hydrobromide salt may offer crystallinity advantages for X‑ray co‑crystallography efforts [2].

Physicochemical Property Optimization Studies

The availability of the compound in multiple salt forms (hydrobromide, hydrochloride, free base) allows systematic investigation of counterion effects on solubility, stability, and bioavailability—critical parameters in lead optimization [1]. Procurement of the hydrobromide salt specifically enables direct comparison with the hydrochloride and free base forms under identical experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.